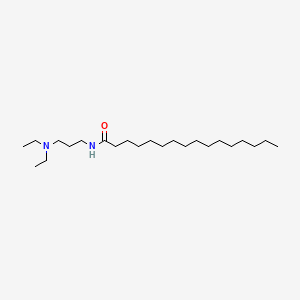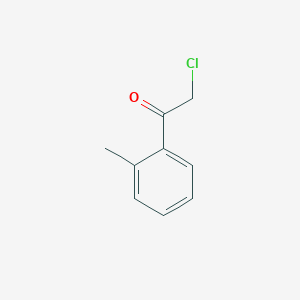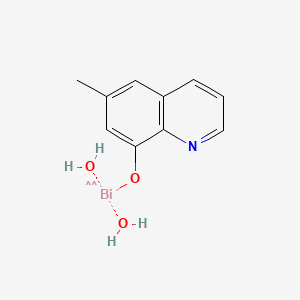
Mebiquine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Mebiquin wird durch die Zugabe von 6-Methyl-8-hydroxychinolin zu einer Lösung von Wismutnitrat synthetisiert. Die Reaktion umfasst typischerweise die folgenden Schritte:
- Lösen von Wismutnitrat in einem geeigneten Lösungsmittel.
- Zugabe von 6-Methyl-8-hydroxychinolin zu der Lösung.
- Die Reaktion unter kontrollierten Bedingungen ablaufen lassen, um Mebiquin zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Mebiquin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess umfasst eine präzise Steuerung von Temperatur, pH-Wert und Reaktionszeit, um das gewünschte Ergebnis zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Mebiquin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Mebiquin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Chinolinderivate ergeben, während die Reduktion Hydrochinolinverbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Mebiquin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Mebiquin wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antiparasitäre Eigenschaften.
Medizin: Es wird hauptsächlich als Antidiarrhoetikum verwendet und wird auf sein potenzielles Einsatzgebiet bei der Behandlung anderer gastrointestinaler Erkrankungen untersucht.
Industrie: Mebiquin wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.
Wirkmechanismus
Der Wirkmechanismus von Mebiquin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Gastrointestinaltrakt. Es entfaltet seine Wirkung, indem es an bestimmte Enzyme und Rezeptoren bindet und diese hemmt, die an der gastrointestinalen Motilität und Sekretion beteiligt sind. Dies führt zu einer Reduktion von Durchfall und anderen damit verbundenen Symptomen .
Wirkmechanismus
The mechanism of action of mebiquine involves its interaction with specific molecular targets in the gastrointestinal tract. It exerts its effects by binding to and inhibiting certain enzymes and receptors involved in gastrointestinal motility and secretion. This leads to a reduction in diarrhea and other related symptoms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mefloquin: Ein Antimalariamittel mit einer ähnlichen Chinolinstruktur.
Chloroquin: Eine weitere antimalarielle Verbindung mit strukturellen Ähnlichkeiten zu Mebiquin.
Einzigartigkeit
Mebiquin ist einzigartig aufgrund seiner spezifischen Antidiarrhoeeigenschaften und seiner Fähigkeit, mit Wismut zu interagieren und einen stabilen Komplex zu bilden. Dies unterscheidet es von anderen Chinolinderivaten, die unterschiedliche pharmakologische Aktivitäten und Anwendungen haben können .
Eigenschaften
InChI |
InChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMIHTNPHXUBJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23910-07-8 | |
| Record name | Mebiquine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023910078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEBIQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBE10Q8QF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylthiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B1627623.png)
![Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1627624.png)
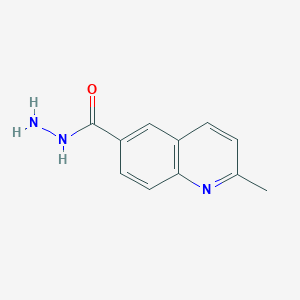
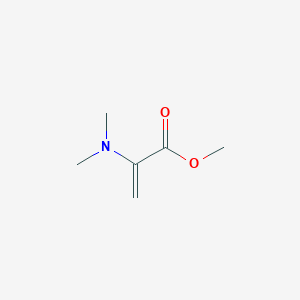
![2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1627631.png)
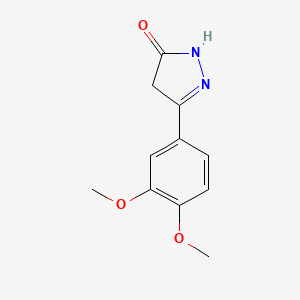
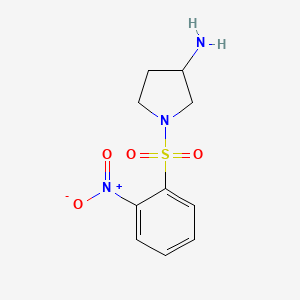
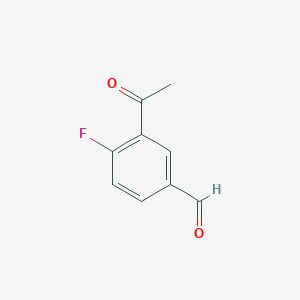
![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1627636.png)
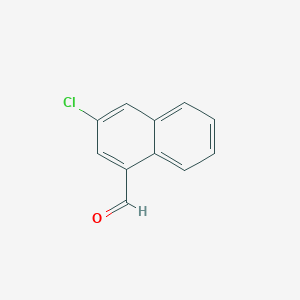
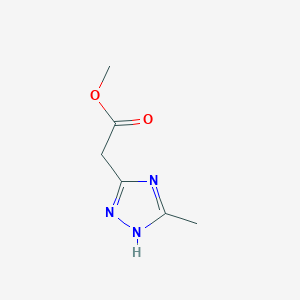
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B1627641.png)
